molecular formula C16H13ClO2 B2926851 (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1032917-58-0

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2926851
CAS No.: 1032917-58-0
M. Wt: 272.73
InChI Key: JGUQGCUHFZPJIU-UHFFFAOYSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the chloro and methoxy groups on the aromatic rings. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other chalcone derivatives.

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQGCUHFZPJIU-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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